molecular formula C12H12O2 B3059621 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- CAS No. 101999-44-4

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-

Cat. No.: B3059621
CAS No.: 101999-44-4
M. Wt: 188.22 g/mol
InChI Key: KBAOONDOLHDLDN-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their fragrant properties and are used in perfumes and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. This method is widely used due to its simplicity and efficiency .

Industrial Production Methods

Industrial production of coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-, often involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as sulfuric acid or aluminum chloride are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of dyes, fragrances, and flavorings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-ethyl-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-9-4-5-10-8(2)6-12(13)14-11(10)7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAOONDOLHDLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409026
Record name 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101999-44-4
Record name 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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